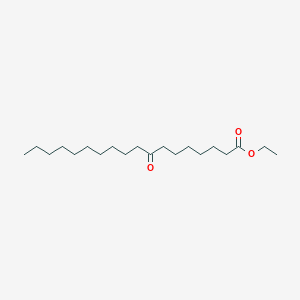

Ethyl 8-oxooctadecanoate

Description

Properties

CAS No. |

114927-87-6 |

|---|---|

Molecular Formula |

C20H38O3 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

ethyl 8-oxooctadecanoate |

InChI |

InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23-4-2/h3-18H2,1-2H3 |

InChI Key |

QNKQKFDOASBKGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCCCCC(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemo Enzymatic Derivatization of Ethyl 8 Oxooctadecanoate

Chemical Synthesis Approaches to Ethyl 8-oxooctadecanoate

The synthesis of this compound is not as commonly documented as other isomers, such as the 9- and 10-oxo derivatives, which are often produced from oleic acid. google.com However, its synthesis can be achieved through established organic chemistry principles, primarily involving the creation of the ester and the specific placement of the ketone group.

The final step in the formation of this compound is typically an esterification reaction. This process involves converting the carboxylic acid group of a precursor, 8-oxooctadecanoic acid, into an ethyl ester.

A standard and widely used method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol) is used, and water is often removed as it is formed. libretexts.org

Alternatively, for substrates that are sensitive to strong acids, milder methods can be employed. These include reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with ethanol to give the final ester product.

Table 1: Plausible Esterification Methods for 8-oxooctadecanoic Acid

| Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | 8-oxooctadecanoic acid, Ethanol (excess), H₂SO₄ (catalyst) | Reflux | Equilibrium-driven; requires excess alcohol. libretexts.org |

| Acyl Chloride Formation | 1. 8-oxooctadecanoic acid, SOCl₂ or (COCl)₂2. Ethanol | 1. Anhydrous conditions2. Often with a base (e.g., pyridine) | High-yielding; avoids strong acid and water. |

The specific placement of a ketone at the C-8 position of an 18-carbon chain is a significant synthetic challenge. The most direct strategy involves the oxidation of a precursor molecule that already contains a functional group at the C-8 position. A common and effective approach is the oxidation of a secondary alcohol.

Therefore, a logical synthetic route involves the oxidation of ethyl 8-hydroxyoctadecanoate. This precursor can be oxidized using a variety of reagents that are selective for converting secondary alcohols to ketones, such as:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).

Dess-Martin periodinane (DMP): A mild and highly efficient reagent for oxidizing primary and secondary alcohols.

Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered organic base like triethylamine (B128534) (Et₃N).

This approach is analogous to the synthesis of related keto-esters, such as the preparation of methyl-10-oxooctadecanoate from its corresponding 10-hydroxy precursor. asm.org

The most direct precursor for synthesizing this compound is 8-oxooctadecanoic acid. The synthesis can be viewed as a two-step process if starting from an even earlier precursor like 8-hydroxyoctadecanoic acid, or a single step if 8-oxooctadecanoic acid is already available.

Synthetic Pathway from 8-hydroxyoctadecanoic acid:

Esterification: The carboxylic acid is first converted to its ethyl ester, ethyl 8-hydroxyoctadecanoate. This protects the acid group from potential side reactions during oxidation.

Oxidation: The secondary hydroxyl group at the C-8 position of the ester is then oxidized to a ketone to yield the final product, this compound.

This sequence ensures that the desired functionalities are introduced chemo-selectively.

Synthesis of Structurally Related Oxo-Octadecanoate Derivatives

The synthesis of other oxo-octadecanoate isomers and their derivatives often employs different strategies, reflecting the position of the keto group relative to the ester.

Ethyl 3-oxooctadecanoate, a β-keto ester, is synthesized using methods distinct from those for the 8-oxo isomer. The classic approach is a variation of the Claisen condensation, which involves the acylation of an enolate.

A common industrial method involves the reaction of ethyl acetoacetate (B1235776) with a long-chain acyl chloride, such as palmitoyl (B13399708) chloride (C16), in the presence of a base. google.comgoogle.com The reaction proceeds in several steps:

Formation of a metal enolate of ethyl acetoacetate using a base like calcium hydroxide (B78521) or magnesium ethoxide. google.comgoogle.com

Acylation of the enolate with palmitoyl chloride, which adds the 16-carbon chain and initially forms ethyl 2-acetyl-3-oxooctadecanoate. google.com

Deacetylation (removal of the acetyl group) by subsequent treatment with an alcohol or base to yield the final product, ethyl 3-oxooctadecanoate. google.comresearchgate.net

Table 2: Example Synthesis of Ethyl 3-oxooctadecanoate

| Reactant 1 | Reactant 2 | Base/Solvent | Key Steps | Yield | Reference |

| Ethyl acetoacetate | Palmitoyl chloride | Calcium hydroxide / Toluene | Dehydration, acylation, then deacetylation with ethanol. | 68% | google.com |

| Ethyl acetoacetate | Palmitoyl chloride | Magnesium / Ethanol | Formation of magnesium enolate, acylation, then hydrolytic deacetylation with ammonium (B1175870) hydroxide. | 70% | google.com |

Some complex oxo-esters are not synthesized chemically but are isolated from natural sources. Ethyl-5,7-dihydroxy-6-oxooctadecanoate is one such compound. It has been identified and isolated from the aerial parts of the plant Tiliacora triandra. researchgate.netresearchgate.net

The "preparation" of this compound involves extraction from the plant material, followed by chromatographic separation and purification. Its structure was elucidated using advanced spectroscopic techniques. researchgate.net

Source: Aerial parts of Tiliacora triandra. researchgate.net

Method: Solvent extraction (e.g., with ethyl acetate) followed by column chromatography and High-Performance Liquid Chromatography (HPLC) for purification. semanticscholar.org

Structural Characterization: The precise structure, including the positions of the two hydroxyl groups and the ketone, was confirmed using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). researchgate.netresearchgate.net

This compound represents a naturally occurring derivative, showcasing the structural diversity that can be found in lipid molecules.

Formation of Branched and Cyclic Derivatives via Chemical Transformations

The carbonyl group and the long aliphatic chain of this compound provide reactive sites for a variety of chemical transformations to produce branched and cyclic structures. These modifications are crucial for altering the physical and chemical properties of the fatty acid backbone, leading to compounds with applications as specialty lubricants or branched ester derivatives.

One primary method for introducing branching is the Wittig reaction. This reaction involves the treatment of a keto-ester, such as a methyl 12-oxooctadecanoate analogue, with an alkylidene triphenylphosphorane. This process efficiently converts the ketone's carbonyl group into a carbon-carbon double bond, attaching a new alkyl branch to the fatty acid chain. researchgate.net The reaction is typically performed in a solvent like dimethylformamide (DMF) and yields a homologous series of esters of branched-chain fatty acids. researchgate.net Purification of the products is often achieved through chromatography on a silicic acid-Celite column impregnated with silver nitrate (B79036) to remove the triphenylphosphine (B44618) oxide byproduct. researchgate.net

| Reaction | Reactants | Solvent | Key Outcome | Reference |

| Wittig Reaction | Methyl 12-oxooctadecanoate, Alkylidene triphenylphosphoranes | Dimethylformamide (DMF) | High yields of branched-chain fatty acid esters | researchgate.net |

Cyclization reactions offer another pathway to novel derivatives. Intramolecular cyclization can be induced under various conditions. For instance, atom transfer radical cyclization of related N-alkenyl-substituted iodoamides shows a strong preference for 8-endo cyclization, demonstrating a methodology that could be adapted for long-chain keto-esters to form large ring structures. nih.gov Diels-Alder reactions represent a powerful tool for forming cyclic adducts, particularly for creating complex architectures from fatty acid derivatives. sciencemadness.org

Utilization of this compound as a Key Intermediate in Complex Organic Synthesis

The unique structure of this compound makes it a valuable building block for synthesizing more complex and biologically significant molecules.

This compound is a direct precursor in the synthesis of 9,12-dihydroxy-10-octadecynoic acid. sciencemadness.org This synthesis is achieved through a coupling reaction between ethyl 8-oxooctanoate and 1-nonyn-3-ol. sciencemadness.org The procedure results in a mixture of two enantiomeric forms, each as a racemic mixture. sciencemadness.org Subsequent saponification and hydrogenation steps can convert the acetylenic acid into the corresponding dihydroxy-octadecenoic and dihydroxy-octadecanoic acids, which are complex fatty acids with potential biological relevance. sciencemadness.org

| Step | Reactants | Product | Key Feature | Reference |

| 1. Coupling | Ethyl 8-oxooctanoate, 1-Nonyn-3-ol | 9,12-Dihydroxy-10-octadecynoic acid (after saponification) | Formation of a dihydroxy acetylenic fatty acid backbone | sciencemadness.org |

| 2. Hydrogenation (Lindlar catalyst) | 9,12-Dihydroxy-10-octadecynoic acid | 9,12-Dihydroxy-10-octadecenoic acid | Stereoselective formation of a cis-double bond | sciencemadness.org |

| 3. Hydrogenation (Platinum catalyst) | 9,12-Dihydroxy-10-octadecynoic acid | 9,12-Dihydroxyoctadecanoic acids | Complete saturation to form diastereomeric diols | sciencemadness.org |

The conversion of fatty acids and their esters into heterocyclic compounds is an area of significant interest for developing molecules with novel biological activities. nih.govresearchgate.net this compound and its analogues can be transformed into various N- and O-containing heterocycles.

A notable example is the synthesis of a 1,5-dialkyl-substituted tetrazole from methyl 9(10)-oxooctadecanoate, a close analogue of this compound. researchgate.netuni-oldenburg.de This reaction is conducted using sodium azide (B81097) and titanium(IV) chloride in acetonitrile (B52724), yielding the tetrazole derivative. uni-oldenburg.de These tetrazoles can be further converted into 1,3,4-oxadiazoles by heating them in acetic anhydride. researchgate.net

Furthermore, the synthesis of triazene (B1217601) derivatives from related keto-esters has been reported. For example, ethyl 2-(3-(4-chlorophenyl)triaz-2-enyl)-3-oxooctadecanoate has been synthesized, demonstrating the feasibility of incorporating a triazene moiety onto a long-chain fatty ester backbone. scirp.org Such heterocyclic fatty compounds are explored for their potential as biologically active agents. researchgate.netresearchgate.net

| Heterocycle | Starting Material (Analogue) | Key Reagents | Product | Reference |

| Tetrazole | Methyl 9(10)-oxooctadecanoate | Sodium azide, Titanium(IV) chloride | 1,5-Dialkyl-substituted tetrazole | researchgate.netuni-oldenburg.de |

| 1,3,4-Oxadiazole | 5-Alkyl-1H-tetrazoles | Acetic anhydride | 1,3,4-Oxadiazoles | researchgate.net |

| Triazene | Ethyl acetoacetate derivative | Diazonium salt | Ethyl-2-(3-(4-chlorophenyl)triaz-2-enyl)-3-oxooctadecanoate | scirp.org |

Long-chain keto esters like this compound are valuable starting materials for creating advanced biomaterials and specialty chemicals due to their bifunctional nature (an ester head and a mid-chain carbonyl group) and renewable origins. mdpi.com

These compounds can be used to synthesize specialty surfactants and lubricants. The introduction of branching or cyclic structures, as described in section 3.2.3, can significantly alter the rheological properties of the ester, leading to improved performance as cold-flow improvers in biolubricants or biodiesel.

Moreover, the keto and ester functionalities allow for polymerization and the formation of copolymers. These can be incorporated into complex structures for pharmaceutical applications, such as in the formation of particles with crosslinked shells and core domains for drug delivery. google.com The synthesis of keto-substituted diols and diacids from these precursors has also been explored for developing agents that can favorably alter lipid disorders, highlighting their potential in creating new therapeutic agents. nih.gov The chemical versatility of these long-chain keto esters allows for their conversion into a wide range of value-added compounds for use in functional materials and as intermediates in the chemical industry. mdpi.com

High Resolution Spectroscopic Characterization and Structural Elucidation of Ethyl 8 Oxooctadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For Ethyl 8-oxooctadecanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester group, the long aliphatic chain, and the protons adjacent to the carbonyl groups.

Ethyl Ester Group: The ethoxy group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-OCH₂CH₃).

Aliphatic Chain: The majority of the methylene groups in the long C₁₈ chain are chemically similar and overlap in a complex multiplet, often referred to as the "methylene hump."

Protons Alpha to Carbonyls: The methylene protons adjacent to the two carbonyl groups (the C2 protons next to the ester and the C7 and C9 protons next to the ketone) are deshielded and appear further downfield than the main methylene envelope. These signals are typically triplets due to coupling with their neighboring methylene protons.

Terminal Methyl Group: The terminal methyl group (C18) of the octadecanoate chain appears as a triplet at the most upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1a | ~4.12 | Quartet (q) | 2H | -COOCH₂CH₃ |

| 1b | ~1.25 | Triplet (t) | 3H | -COOCH₂CH₃ |

| 2 | ~2.30 | Triplet (t) | 2H | -CH₂COO- |

| 3-6, 10-17 | ~1.2-1.6 | Multiplet (m) | 24H | -(CH₂)ₙ- |

| 7 | ~2.40 | Triplet (t) | 2H | -CH₂CO- |

| 9 | ~2.40 | Triplet (t) | 2H | -COCH₂- |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The presence of two carbonyl carbons—one for the ester and one for the ketone—is a key feature. The ketone carbonyl (C8) is significantly deshielded and appears at a characteristic downfield shift of over 200 ppm. psu.edu The ester carbonyl (C1) appears around 174 ppm. The carbons of the ethyl group and the long aliphatic chain resonate at higher fields.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the carbonyls, are absent in DEPT spectra. This technique is crucial for confirming the assignments made in the broadband ¹³C spectrum. oxinst.com

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

|---|---|---|---|

| 1 | ~174.0 | No Signal | Ester C=O |

| 1a | ~60.1 | Negative | -COOCH₂CH₃ |

| 1b | ~14.2 | Positive | -COOCH₂CH₃ |

| 2 | ~34.3 | Negative | -CH₂COO- |

| 3 | ~24.9 | Negative | -CH₂- |

| 4-5, 11-15 | ~29.1-29.5 | Negative | -(CH₂)ₙ- |

| 6, 10 | ~23.9 | Negative | -(CH₂)ₙ- |

| 7, 9 | ~42.8 | Negative | -CH₂CO- |

| 8 | ~211.0 | No Signal | Ketone C=O |

| 16 | ~31.9 | Negative | -CH₂- |

| 17 | ~22.7 | Negative | -CH₂- |

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. youtube.com For this compound, COSY would show correlations between the protons of the ethyl group (H-1a with H-1b), and sequentially along the aliphatic chain (e.g., H-2 with H-3, H-6 with H-7, H-9 with H-10, etc.), confirming the integrity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and more easily assigned, proton signal. For example, the proton signal at ~2.30 ppm (H-2) would correlate with the carbon signal at ~34.3 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (two to three bond) correlations between protons and carbons, which is critical for connecting the different functional fragments of the molecule. columbia.edu Key HMBC correlations for this compound would include:

A correlation from the ethyl methylene protons (H-1a) to the ester carbonyl carbon (C-1), confirming the ethyl ester moiety.

Correlations from the alpha-methylene protons (H-7 and H-9) to the ketone carbonyl carbon (C-8), definitively placing the ketone at the C8 position.

A correlation from the H-2 protons to the ester carbonyl carbon (C-1), linking the aliphatic chain to the ester group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

GC-MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. cabidigitallibrary.orgnih.gov The sample is vaporized and separated on a GC column, with compounds eluting at characteristic retention times. The mass spectrometer then records the mass spectrum of the eluting compound. This technique is ideal for assessing the purity of this compound and identifying it within a mixture.

The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns. For this compound, the most significant fragmentation is alpha-cleavage adjacent to the ketone carbonyl group. This leads to the formation of characteristic acylium ions.

Table 3: Characteristic GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 185 | [CO(CH₂)₆COOEt]⁺ | α-cleavage at C8-C9 |

| 171 | [CH₃(CH₂)₉CO]⁺ | α-cleavage at C7-C8 |

The ion at m/z 155 is a particularly diagnostic peak resulting from a McLafferty rearrangement involving the ester group. rsc.org The presence and relative abundance of these key fragments provide strong evidence for the structure.

High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate measurement of a molecule's mass. researchgate.net This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. researchgate.net For this compound (C₂₀H₃₈O₃), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value.

Calculated Exact Mass for [C₂₀H₃₈O₃+H]⁺: 327.2848

Calculated Exact Mass for [C₂₀H₃₈O₃+Na]⁺: 349.2668

An experimental mass measurement matching one of these calculated values to within a few parts per million (ppm) provides definitive confirmation of the molecular formula C₂₀H₃₈O₃.

Elucidation of Characteristic Fragmentation Patterns

The structural elucidation of this compound via mass spectrometry is heavily reliant on the predictable fragmentation patterns of its constituent functional groups: the ethyl ester and the mid-chain ketone. In electron ionization (EI) mass spectrometry, the molecule undergoes ionization to form a molecular ion (M+•), which then fragments through several characteristic pathways. These pathways are dominated by cleavages alpha to the carbonyl groups of both the ester and the ketone, as well as through rearrangement reactions. edpsciences.orglibretexts.org

The primary fragmentation mechanisms observed for long-chain keto esters like this compound include:

Alpha-Cleavage: The bonds adjacent to a carbonyl group are prone to cleavage. For this compound, this occurs at two main sites:

Adjacent to the C8-Ketone: Cleavage can occur at the C7-C8 bond or the C8-C9 bond. This results in the formation of stable acylium ions, which are diagnostic for the position of the ketone.

Adjacent to the Ester Carbonyl: Cleavage of the C-O bond results in the loss of the ethoxy radical (•OCH2CH3), leading to a prominent acylium ion.

McLafferty Rearrangement: This is a characteristic rearrangement for both ketones and esters that possess a γ-hydrogen. edpsciences.org

Ester McLafferty Rearrangement: Involves the transfer of a hydrogen atom from the γ-carbon of the acyl chain to the ester carbonyl oxygen, followed by the elimination of a neutral alkene.

Ketone McLafferty Rearrangement: A similar hydrogen transfer from the γ-carbon (C11 or C5) to the C8-keto oxygen can occur, leading to cleavage of the β-bond and the formation of a neutral enol and a charged alkene, or vice-versa.

Loss of Small Neutral Molecules: The loss of the ethyl group (•CH2CH3, m/z 29) or the ethoxy group (•OCH2CH3, m/z 45) from the molecular ion are common fragmentation events for ethyl esters. libretexts.orgmsu.edu

These fragmentation pathways produce a series of characteristic ions. By analyzing the mass-to-charge ratio (m/z) of these fragments, the structure of the parent molecule can be confirmed. The table below outlines the predicted key fragmentations for this compound.

| m/z Value | Proposed Fragment Ion Structure / Origin | Fragmentation Pathway |

|---|---|---|

| 297 | [M - OC2H5]+ | α-cleavage at the ester group (loss of ethoxy radical) |

| 227 | [CH3(CH2)9CO]+ | α-cleavage at the C7-C8 bond |

| 155 | [CH3(CH2)6CO]+ | α-cleavage at the C8-C9 bond |

| 128 | [C7H12O2]+• (from Ketone) | McLafferty Rearrangement at the C8-ketone |

| 88 | [CH2=C(OH)OC2H5]+• | McLafferty Rearrangement at the ester group |

Chromatographic Techniques for Separation and Purity Verification

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound from synthesis reaction mixtures or natural extracts. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a powerful technique for both the quantitative analysis and the preparative-scale purification of long-chain fatty acid esters. hplc.eu For a compound like this compound, which possesses moderate polarity due to the ester and ketone functionalities combined with a long hydrophobic alkyl chain, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel chemically modified with C8 or C18 alkyl chains), while the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds are retained longer on the column. For this compound, a gradient elution is typically used, starting with a higher polarity mobile phase (e.g., a higher percentage of water or methanol) and gradually increasing the solvent strength by increasing the proportion of a less polar organic solvent like acetonitrile (B52724) or methanol. edpsciences.orgresearchgate.net This ensures good resolution of components with varying polarities.

Detection can be achieved using a UV-Vis detector, as the ketone carbonyl group provides a chromophore that absorbs in the low UV range (around 205-220 nm), or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net For preparative separations, fractions are collected as they elute from the column, allowing for the isolation of the pure compound. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity |

| Stationary Phase (Column) | C18 or C8 bonded silica (e.g., 4.6 mm I.D. x 250 mm, 5 µm) | Provides a nonpolar surface for interaction |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Allows for the separation of a range of polarities |

| Detector | UV (205-220 nm) or Mass Spectrometry (MS) | Detection of the keto-ester |

| Flow Rate | ~1.0 mL/min (Analytical), Higher for Preparative | Controls retention time and resolution |

| Temperature | Ambient or controlled (e.g., 40 °C) | Ensures reproducible retention times researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Purity

Thin-layer chromatography is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound, and to quickly assess the purity of fractions obtained from column chromatography or preparative HPLC. researchgate.net

The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel, which serves as the polar stationary phase. acs.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components partition between the stationary and mobile phases. umass.edu

For this compound, a mobile phase of intermediate polarity is required to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. umass.edu A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether is commonly used. wvu.eduresearchgate.net By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned.

Since this compound is not colored, visualization of the spots after development requires specific techniques. Common methods include:

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots under a UV lamp (254 nm). acs.org

Staining: The plate can be dipped or sprayed with a chemical reagent that reacts with the compound to produce a colored spot. akjournals.comresearchgate.net Common stains for lipids and esters include potassium permanganate (B83412) (KMnO4), which reacts with any oxidizable group, phosphomolybdic acid, or iodine vapor. epfl.chyoutube.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Polar adsorbent for separation acs.org |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 v/v) | Separates compounds based on polarity wvu.edu |

| Visualization | UV light (254 nm) | Nondestructive detection of UV-active spots |

| Potassium Permanganate (KMnO4) stain | Destructive visualization of oxidizable compounds | |

| Iodine (I2) vapor | Semi-destructive visualization of organic compounds |

Enzymatic Transformations and Metabolic Pathways Involving Ethyl 8 Oxooctadecanoate

Biochemical Synthesis and Modification of Oxo-Esters by Enzymes

The generation and alteration of oxo-esters like ethyl 8-oxooctadecanoate are frequently mediated by specific classes of enzymes that catalyze esterification, transesterification, and redox reactions.

Esterases and acyltransferases are pivotal in the synthesis of ethyl esters. nih.govscielo.br Esterases, which are capable of hydrolyzing ester bonds to form an acid and an alcohol, can also catalyze the reverse reaction of esterification under specific conditions. scielo.br The catalytic mechanism typically involves a nucleophilic attack by a serine hydroxyl group on the carbonyl carbon of the ester bond, a process facilitated by a catalytic triad (B1167595) of amino acids. scielo.br

Acyltransferases, on the other hand, are directly responsible for the final step in the production of many esters by linking an acyl moiety with an alcohol. frontiersin.org For instance, alcohol O-acetyltransferases (Atf1) and alcohol acyltransferases (AAT) are key enzymes in the biosynthesis of various esters in yeasts and plants. nih.govfrontiersin.org These enzymes often utilize acyl-Coenzyme A (acyl-CoA) and an alcohol as substrates. nih.gov The biosynthesis of fatty acid ethyl esters in some systems involves the condensation of activated fatty acids (acyl-CoA) with ethanol (B145695). mdpi.com

While the direct enzymatic synthesis of this compound is not extensively detailed in the provided results, the general principles of ester formation by these enzymes are well-established. For example, the synthesis of various fatty acid ethyl esters has been demonstrated using whole-cell lipases from microorganisms like Rhizopus chinesis, which exhibit high esterification capabilities. researchgate.net The synthesis of fatty acid ethyl esters has also been observed in cultured hepatoma cells exposed to ethanol, where the responsible enzymes are membrane-bound and concentrated in the microsomal fraction. nih.gov

| Enzyme Class | Role in Ester Production | Substrates |

| Esterases | Catalyze esterification (reverse hydrolysis) | Carboxylic acid, Alcohol |

| Acyltransferases | Catalyze the final linkage of an acyl group and an alcohol | Acyl-CoA, Alcohol |

Oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases, play a significant role in the biotransformation of keto esters. nih.govthieme-connect.comtudelft.nl These enzymes catalyze the reduction of the ketone group in compounds like this compound to a secondary alcohol, a reaction that is often highly stereoselective. nih.govthieme-connect.com This process is valuable for the synthesis of chiral hydroxy esters, which are important building blocks for various biologically active compounds. nih.gov

The reduction of keto esters is typically dependent on cofactors such as NADH or NADPH. nih.govtudelft.nl For the reaction to proceed efficiently, a system for regenerating the reduced cofactor is often necessary. thieme-connect.com This can be achieved using a co-substrate that is oxidized simultaneously or through an enzyme-coupled system. thieme-connect.comthieme-connect.com

Numerous microorganisms have been identified as sources of oxidoreductases capable of reducing keto esters. For example, enzymes from Candida parapsilosis, Aromatoleum aromaticum, Clostridium acetobutylicum, Streptomyces avermitilis, and Neurospora crassa have been shown to effectively reduce various keto esters to their corresponding hydroxy esters with high enantiomeric excess. nih.govthieme-connect.comabap.co.innih.govnih.gov The substrate specificity of these enzymes can vary, with some showing broad activity towards a range of keto esters, while others are more selective. nih.govnih.govnih.gov

| Enzyme Source | Type of Transformation | Substrate Examples |

| Candida parapsilosis ATCC 7330 | Asymmetric reduction of α-keto esters | Ethyl pyruvate (B1213749), Ethyl 3-bromo-2-oxopropanoate abap.co.in |

| Aromatoleum aromaticum (PEDH) | Asymmetric reduction of prochiral ketones and β-keto esters | Various acetophenone (B1666503) derivatives, β-keto esters nih.gov |

| Streptomyces avermitilis NBRC14893 | Stereoselective reduction of α- and β-keto esters | Ethyl pyruvate nih.gov |

| Neurospora crassa (NcCR) | Selective reduction of α- and β-keto esters | Ethyl 4-chloro-3-oxobutanoate nih.gov |

Intermediacy in Lipid Metabolism Pathways

This compound, as a modified fatty acid ester, can potentially be integrated into and transformed by various lipid metabolic pathways, particularly in microbial systems.

While direct evidence for the integration of this compound into fatty acid elongation and desaturation cycles is not explicitly detailed in the search results, the metabolism of fatty acids and their derivatives provides a framework for its potential involvement. Fatty acid synthesis and elongation pathways build up the carbon chain of fatty acids, typically from acetyl-CoA and malonyl-CoA. frontiersin.org The presence of a ketone group at the C8 position and the ethyl ester at the carboxyl end would likely necessitate modification before it could enter these cycles.

The β-oxidation pathway is the primary route for fatty acid degradation. However, substitutions on the fatty acid chain, such as a methyl group at the β-position, can inhibit this process. jst.go.jp It is conceivable that the 8-oxo group could influence how the molecule is processed by the enzymes of β-oxidation.

Microbial systems are well-known for their diverse metabolic capabilities, including the transformation of various organic compounds. Keto fatty acids and their esters can be subjected to several biotransformations by microorganisms. For instance, the ketone group can be reduced to a hydroxyl group by oxidoreductases, as discussed previously. nih.govabap.co.innih.gov

Furthermore, the ester linkage can be hydrolyzed by esterases, releasing 8-oxooctadecanoic acid and ethanol. nih.gov The resulting oxo-fatty acid could then potentially be further metabolized. Some microorganisms are known to utilize fatty acids as a carbon source, breaking them down through pathways like β-oxidation. frontiersin.org

In the context of wine fermentation, yeasts and lactic acid bacteria metabolize various organic acids. mdpi.com Oxo-acids can be formed as products of amino acid metabolism and can subsequently undergo oxidative decarboxylation to form acyl-CoA, which can then be used in the synthesis of ethyl esters. mdpi.com This suggests that microbial systems possess the enzymatic machinery to interconvert oxo-acids and their corresponding esters. The presence of this compound has been detected in fermented pomegranate juice, indicating its potential formation or transformation during microbial fermentation. tandfonline.com

| Microbial System | Potential Transformation | Product(s) |

| Various bacteria and fungi | Reduction of ketone group | Ethyl 8-hydroxyoctadecanoate |

| Various microorganisms | Hydrolysis of ester linkage | 8-oxooctadecanoic acid, Ethanol |

| Fermenting yeasts | Potential interconversion | Oxo-acids and their ethyl esters |

The metabolism of ketone-functionalized lipids, particularly ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate, is a well-studied area. nih.gov Ketone bodies are produced primarily in the liver from the breakdown of fatty acids and serve as a vital energy source for extrahepatic tissues, especially during periods of fasting or low carbohydrate availability. nih.govahajournals.org

Unlike the simple ketone bodies, this compound is a much larger and more complex molecule. Its metabolism would likely involve initial breakdown steps, such as the hydrolysis of the ester bond, before the fatty acid backbone could be further processed. nih.gov The ketone group at the C8 position distinguishes it from the more common β-keto acids that are intermediates in fatty acid oxidation.

The metabolism of other keto fatty acids has been investigated. For example, 10-oxooctadecanoic acid can be biosynthesized in microbial systems from oleic acid through hydration and subsequent oxidation. smolecule.com The metabolism of oxo-bile acids in the human gut by bacteria like Clostridium scindens involves reduction of the oxo group by hydroxysteroid dehydrogenases. nih.gov This is analogous to the potential reduction of the ketone group in this compound.

Enzymatic Resolution and Stereoselective Synthesis of Chiral Oxo-Esters

The generation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Enzymes, with their inherent chirality and high specificity, offer a powerful tool for the synthesis of such molecules. In the context of oxo-esters like this compound, enzymatic methods, including kinetic resolution and stereoselective synthesis, are pivotal for producing chiral hydroxy-esters, which are valuable synthetic intermediates.

Enzymatic kinetic resolution (EKR) and stereoselective reduction are two prominent strategies. EKR involves the selective transformation of one enantiomer of a racemic mixture, leaving the other unreacted. This allows for the separation of both enantiomers. Stereoselective reduction, on the other hand, involves the conversion of a prochiral ketone, such as the one present in this compound, into a specific stereoisomer of the corresponding alcohol.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of hydrolases that are extensively used in organic synthesis due to their stability, broad substrate scope, and high enantioselectivity. mdpi.comalmacgroup.comnih.gov They are particularly effective in the kinetic resolution of racemic alcohols and esters. While direct research on the lipase-catalyzed resolution of this compound is limited, studies on analogous long-chain keto-esters provide significant insights into the potential transformations.

For instance, the kinetic resolution of racemic secondary alcohols, which could be formed from the reduction of this compound, can be efficiently achieved through lipase-catalyzed acylation or deacylation. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for such reactions. google.comgoogle.commdpi.com It has been successfully employed in the transesterification of various β-keto esters, demonstrating high yields and chemoselectivity. google.comgoogle.com

A study on the enzymatic kinetic resolution of hydroxystearic acids, which are structurally similar to the reduction product of this compound, demonstrated that lipases like CALB and the lipase from Pseudomonas cepacia can catalyze the acylation of the hydroxyl group. gsartor.org However, the enantioselectivity for these long-chain hydroxy acids was found to be modest. gsartor.org This suggests that while lipase-catalyzed resolution is a feasible approach, the efficiency and enantioselectivity can be highly dependent on the specific substrate structure and reaction conditions.

The table below summarizes the enzymatic kinetic resolution of a related hydroxy ester, showcasing the typical parameters and outcomes.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | Transesterification | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | >99% | mdpi.com |

| Burkholderia cepacia lipase (PSIM) | Racemic 1-(3-hydroxypropyl)-6,7-bis(methyloxy)-1,2,3,4-THIQ | O-acylation | (S)-ester | ≥94% | mdpi.com |

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Hydroxy Esters

Stereoselective Reduction by Reductases

The carbonyl group at the C-8 position of this compound makes it a prochiral substrate for stereoselective reduction to the corresponding chiral ethyl 8-hydroxyoctadecanoate. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated reductases are commonly employed for this purpose. These biocatalysts contain a variety of oxidoreductases that can reduce ketones with high enantioselectivity. researchgate.netacs.orgacs.org

Research on the reduction of various keto-esters by Saccharomyces cerevisiae has shown that the stereochemical outcome can be influenced by the substrate structure and reaction conditions. researchgate.netacs.orgkyoto-u.ac.jp For example, the reduction of α-keto esters with baker's yeast often yields the corresponding (R)-hydroxy esters. acs.org The enantioselectivity of these reductions can be high, often exceeding 90% enantiomeric excess (ee). kyoto-u.ac.jp

An NADPH-dependent reductase purified from Saccharomyces cerevisiae has been shown to reduce a range of aliphatic and aromatic α-keto esters to the corresponding (R)-alcohols with excellent enantiomeric excess (>99% ee). tandfonline.com While this specific enzyme was tested on shorter chain keto-esters, it highlights the potential for achieving high stereoselectivity in the reduction of longer-chain substrates like this compound.

The following table presents findings from the stereoselective reduction of related keto-esters using various biocatalysts.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | Ethyl 2-oxohexanoate (B1239944) (in benzene) | (R) | 86% | kyoto-u.ac.jp |

| Saccharomyces cerevisiae | Ethyl benzoylformate | (R) | >95% | acs.org |

| Purified YKAR from S. cerevisiae | Ethyl pyruvate | (R) | >99% | tandfonline.com |

Table 2: Examples of Stereoselective Reduction of Keto-Esters

The synthesis of racemic 7-, 8-, 9-, and 10-hydroxystearic acids has been achieved through the chemical reduction of the corresponding ketoesters, including mthis compound. gsartor.org Subsequent enzymatic resolution of these hydroxystearic acids was attempted, indicating that a chemoenzymatic approach—combining chemical reduction with enzymatic resolution—is a viable strategy for obtaining enantiomerically enriched long-chain hydroxy fatty acids and their esters. gsartor.org

Biological Activities and Mechanistic Studies of Ethyl 8 Oxooctadecanoate in Vitro and Preclinical Cellular/molecular

Investigation of Enzyme Inhibitory Activities

The potential for ethyl 8-oxooctadecanoate to inhibit various enzymes is an area of scientific interest, largely inferred from studies of structurally similar compounds.

Alpha-Glucosidase and Alpha-Amylase Inhibition Studies

Currently, there is no specific research available detailing the inhibitory effects of this compound on alpha-glucosidase and alpha-amylase. However, studies on other fatty acid esters suggest potential activity. For instance, linoleic acid ethyl ester has been noted for its α-glucosidase inhibition. This suggests that other long-chain fatty acid esters could have similar properties, though specific testing on the 8-oxo variant is required for confirmation.

Xanthine (B1682287) Oxidase Inhibitory Potential

Direct studies on the xanthine oxidase (XO) inhibitory potential of this compound are not available in the reviewed literature. However, research on a closely related isomer, ethyl 10-oxooctadecanoate, has shown that it exhibits antioxidant properties by inhibiting xanthine oxidase, an enzyme that generates superoxide (B77818) anions. This inhibition is a key mechanism for preventing oxidative stress-related conditions. The activity of the 10-oxo isomer suggests that other positional isomers, including this compound, may also possess XO inhibitory potential, though this remains to be experimentally verified.

Effects on Other Metabolic Enzymes (e.g., HMG-CoA Reductase, Cholinesterases)

There is currently no available scientific literature that investigates the effects of this compound on HMG-CoA reductase or cholinesterases. Research on related keto fatty acids has indicated potential roles in metabolic regulation. For example, ethyl 10-oxooctadecanoate has been observed to influence the expression of uncoupling protein 1 (Ucp1), which is involved in energy metabolism.

Assessment of Antimicrobial Properties

The antimicrobial potential of fatty acid derivatives is well-documented, suggesting that this compound may exhibit similar activities. Keto fatty acids, as a class, have been investigated for their antimicrobial effects. ontosight.ai

Antibacterial Activity against Pathogenic Strains

Specific data on the antibacterial activity of this compound against pathogenic strains is not found in current research. However, general studies on octadecanoic acid esters indicate they possess antibacterial properties. researchgate.net A study on a series of synthetic β-keto esters showed that these compounds were active against various pathogenic and phytopathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.08 mg/mL to 0.63 mg/mL. mdpi.com These findings support the potential for keto esters like this compound to have antibacterial effects, although specific studies are needed.

Table 1: Antibacterial Activity of Selected β-Keto Esters (Not this compound)

| Compound/Strain | A. tumefaciens | P. syringae | E. coli | S. aureus |

|---|---|---|---|---|

| β-keto ester 1 | 0.31 mg/mL | 0.31 mg/mL | 0.63 mg/mL | 0.31 mg/mL |

| β-keto ester 2 | 0.16 mg/mL | 0.16 mg/mL | 0.31 mg/mL | 0.16 mg/mL |

| β-keto ester 3 | 0.16 mg/mL | >5.00 mg/mL | >5.00 mg/mL | >5.00 mg/mL |

| β-keto ester 4 | 0.08 mg/mL | 0.08 mg/mL | 0.16 mg/mL | 0.08 mg/mL |

Data adapted from a study on various β-keto esters, presented for illustrative purposes of related compounds. mdpi.com

Antifungal and Antiviral Considerations for Related Esters

While direct antifungal and antiviral studies on this compound are absent from the literature, preliminary studies on related compounds are available. Derivatives of octadecanoic acid have been reported to possess antifungal and antiviral properties. researchgate.net For example, various fatty acid ethyl esters have demonstrated antifungal activity against Candida glabrata and Cryptococcus neoformans. This suggests a potential avenue of investigation for this compound.

Antioxidant Activity Investigations

The antioxidant potential of fatty acid esters, including keto-esters like this compound, is a subject of scientific interest due to the role of oxidative stress in various pathologies. mdpi.com The evaluation of this potential is often carried out using in vitro chemical assays and cellular models to understand their mechanisms of action.

Radical scavenging assays are standard and rapid methods to assess the antioxidant capacity of compounds. nih.govresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common spectrophotometric methods used for this purpose. mdpi.comnih.govmdpi.com These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observed as a change in color. nih.gov

While direct data on the DPPH or ABTS radical scavenging activity of pure this compound is not extensively detailed in the available literature, studies on related compounds and extracts provide insight into the potential antioxidant properties of this class of molecules. For instance, research on methyl esters of fatty acids has demonstrated significant DPPH radical-scavenging activity. Extracts from plants like Tridax procumbens, which contain a variety of fatty acid derivatives, have also shown antioxidant effects in DPPH assays. ijnrd.orginnovareacademics.in Similarly, ethyl acetate (B1210297) fractions of various plant extracts, which would contain esters like this compound, have shown high antioxidant activity in both DPPH and ABTS assays. researchgate.netresearchgate.net The ABTS assay is noted for its sensitivity due to faster reaction kinetics compared to the DPPH assay. researchgate.net The reaction mechanisms can be complex, involving either direct hydrogen atom transfer (HAT) or single electron transfer (SET) from the antioxidant molecule. mdpi.com

Table 1: Antioxidant Activity of Related Compounds and Extracts in Radical Scavenging Assays

| Compound/Extract | Assay | Finding | Reference |

|---|---|---|---|

| Fractions with Octadecanoic Acid Methyl Esters | DPPH | Showed strong radical-scavenging activity. | |

| Ethyl Acetate Fraction of Wild Adlay | DPPH | Highest antioxidant activity among tested extracts (131.72 mg ascorbic acid equivalent/g). | researchgate.net |

| Methanol and Ethyl Acetate Extracts of Tetraselmis sp. | ABTS & DPPH | Exhibited significantly high radical scavenging activities. | researchgate.net |

| Ethyl Acetate Fraction of Kaempferia galanga | DPPH & ABTS | Exhibited potent radical scavenging activity. | mdpi.com |

This table presents findings on compounds structurally related to this compound or extracts likely to contain similar molecules, illustrating the antioxidant potential within this chemical class.

Beyond simple chemical radical scavenging, the antioxidant activity of a compound within a biological system involves complex cellular defense mechanisms. nih.gov These systems include enzymatic and non-enzymatic components that protect cells from damage caused by reactive oxygen species (ROS). mdpi.comnih.gov

Exploration of Cellular and Molecular Interactions

The biological activities of this compound extend to its interactions with various cellular and molecular pathways, influencing lipid metabolism, inflammation, and cell fate.

Keto fatty acid esters are implicated in the regulation of lipid metabolism and cellular signaling pathways. The degradation of triglycerides by lipases is a fundamental process for maintaining energy homeostasis and providing precursors for membrane lipid synthesis. mdpi.com Research on related oxo-fatty acids, such as methyl 12-oxooctadecanoate, indicates they can influence lipid metabolism, with studies showing significant reductions in total cholesterol and triglyceride levels in animal models. Other related compounds have been shown to modulate lipid storage pathways in adipocytes, which has implications for obesity research.

Fatty acid derivatives can also interact with cellular signaling cascades. For example, some fatty acids and their esters are known to modulate pathways like the PI3K/Akt and MAPK signaling pathways, which are central to regulating cell growth, differentiation, and survival. mdpi.com The anti-inflammatory effects of some fatty acids are mediated by the activation of G-protein coupled receptors (GPCRs), which in turn affects downstream signaling. farmaciajournal.com

There is growing evidence that fatty acid derivatives, including keto-esters, possess anti-inflammatory properties. semanticscholar.org These compounds can modulate inflammatory pathways and reduce the expression of pro-inflammatory markers at the cellular level. Oxygen-free radicals can trigger inflammatory responses by activating transcription factors like NF-κB, which leads to the production of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). ijnrd.orginnovareacademics.in

Studies on compounds structurally similar to this compound have demonstrated specific anti-inflammatory actions. For instance, certain fatty acid esters of hydroxy fatty acids (FAHFAs) can inhibit the maturation of dendritic cells and downregulate the expression of inflammatory surface markers like CD80, CD86, and CD40. They have also been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in stimulated macrophage cell lines. Other pure fatty acid esters, like icosapent ethyl, have been found to significantly decrease levels of inflammatory markers including oxidized low-density lipoprotein (Ox-LDL), lipoprotein-associated phospholipase A₂ (Lp-PLA₂), and high-sensitivity C-reactive protein (hsCRP). nih.gov The mechanism can also involve the inhibition of pathways such as the toll-like receptor-4 (TRL4) and NF-κB signaling. farmaciajournal.com

Table 2: Reported Effects of Related Fatty Acid Esters on Inflammatory Markers

| Compound Class / Specific Compound | Inflammatory Marker | Effect | Reference |

|---|---|---|---|

| 10(R)-PAHSA (a FAHFA) | IL-6 | Reduced secretion in LPS-stimulated RAW 264.7 cells. | |

| 10(R)-PAHSA (a FAHFA) | CD80, CD86, CD40, MHCII | Downregulated expression. | |

| Icosapent Ethyl | hsCRP, Lp-PLA₂, Ox-LDL | Significantly decreased levels. | nih.gov |

| Icosapent Ethyl | IL-6, ICAM-1 | No significant change. | nih.gov |

| Medium-chain fatty acids | NF-κB pathway | Inhibited activation. | farmaciajournal.com |

This table summarizes the observed modulatory effects of various fatty acid esters on key inflammatory molecules, suggesting potential parallel activities for this compound.

This compound and related compounds are being investigated for their potential in cancer research, particularly for their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.

In vitro studies on various cancer cell lines have shown that compounds like methyl 3-oxooctadecanoate exhibit cytotoxic effects. The proposed mechanism for this cytotoxicity often involves the induction of apoptosis through the mitochondrial (intrinsic) pathway. Ethyl acetate extracts of various natural sources, which contain a mixture of compounds including fatty acid esters, have been shown to induce apoptosis in human breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.comphcog.com The mechanisms involve altering the balance of pro- and anti-apoptotic proteins. For example, some extracts inhibit the expression of the anti-apoptotic protein BCL-2 while upregulating the pro-apoptotic protein BAX. mdpi.comphcog.com This shift can lead to the activation of effector caspases, such as caspase-3, -7, and -8, which are enzymes that execute the process of apoptosis. mdpi.commdpi.com In some cases, cell cycle arrest at the S and G2/M phases is also observed alongside apoptosis induction. mdpi.com

Table 3: Cytotoxic and Apoptotic Potential of Related Compounds in Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Methyl 3-oxooctadecanoate | HeLa (cervical cancer) | Cytotoxicity | 19.95 ± 1.18 µg/ml | |

| Methyl 3-oxooctadecanoate | MOLT-4 (leukemia) | Cytotoxicity | 15.84 ± 1.64 µg/ml | |

| Ruellia tuberosa Ethyl Acetate Leaf Extract | MCF-7 (breast cancer) | Induces apoptosis and cell cycle arrest | 28 µg/mL | mdpi.com |

| Chaetoceros calcitrans Crude Ethyl Acetate Extract | MDA-MB-231 (breast cancer) | Induces apoptosis | 60 μg/mL | phcog.com |

| Broussonetia luzonica Ethyl Acetate Leaf Extract | HepG2 (hepatocellular carcinoma) | Cytotoxicity | 1.118 µg/mL | phcogj.com |

This table highlights the IC₅₀ values and observed apoptotic effects of structurally related molecules or extracts on various human cancer cell lines, indicating a potential area of investigation for this compound.

Advanced Research Applications and Future Directions in Ethyl 8 Oxooctadecanoate Research

Utility as a Biochemical Standard and Reference Material in Analytical Methods

The accurate detection and quantification of lipids in complex biological matrices is fundamental to understanding their roles in health and disease. Ethyl 8-oxooctadecanoate serves as a potential high-value biochemical standard and reference material for the development and validation of analytical methods targeting keto fatty acids and their esters.

Detailed Research Findings: The analysis of oxidized fatty acids, including keto acids, is challenging due to their low abundance and the presence of numerous isomers. Robust analytical methods are crucial for their study. The standard approach for analyzing compounds like this compound involves gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov For GC analysis, a derivatization step, typically converting the lipid to a more volatile fatty acid methyl ester (FAME), is common. researchgate.net However, as this compound is already an ester, it could potentially be analyzed directly or after a transesterification process.

To manage the complexity of biological samples, a pre-analytical isolation step using solid-phase extraction (SPE) is often employed to enrich the sample for oxidized lipids and remove interfering non-altered fatty acids. nih.gov For certain GC applications, a hydrogenation step may be used to improve the repeatability of the analysis of unsaturated species. nih.gov In all these analytical workflows, the availability of a pure, certified reference material like this compound is indispensable for method calibration, identity confirmation (e.g., by comparing retention times and mass spectra), and ensuring the quantitative accuracy of the results.

| Analytical Technique | Preparation Steps | Role of this compound Standard |

| Gas Chromatography (GC) | Solid-Phase Extraction (SPE) enrichment, optional hydrogenation, potential transesterification to FAME. researchgate.netnih.gov | Calibration, retention time confirmation, quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | SPE enrichment, direct injection. nih.gov | Calibration, confirmation of parent and fragment ion masses, quantification. |

Application in Lipidomics and Metabolomics Research for Biomarker Discovery

Lipidomics and metabolomics aim to comprehensively identify and quantify all lipids and metabolites in a biological system to find biomarkers associated with specific physiological or pathological states. As an endogenous or diet-derived lipid, this compound is a candidate molecule for such investigations.

Detailed Research Findings: Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids structurally related to keto-esters, have been identified as novel lipids with anti-diabetic and anti-inflammatory properties, making them a major focus in lipidomics. nih.gov Similarly, ketone bodies and their esters are increasingly recognized for their role in the metabolic adaptations of the heart and brain, particularly in conditions like heart failure and neurodegenerative diseases. springermedizin.depnas.org These compounds can act as alternative energy sources when glucose metabolism is impaired and may serve as biomarkers for metabolic stress and aging. pnas.org

Given this context, this compound and other keto fatty acid esters are plausible, yet under-investigated, potential biomarkers. Their levels could reflect specific enzymatic activities or pathway fluxes within fatty acid metabolism that are altered in disease. Advanced LC-MS platforms are the primary tool for these studies, offering the sensitivity and specificity needed to detect low-abundance lipids. nih.gov The inclusion of this compound in lipidomics libraries and its use as an internal or external standard would enable its accurate quantification, allowing researchers to correlate its concentration with disease states and potentially uncover new diagnostic or prognostic biomarkers.

Integration into Systems Biology Approaches for Understanding Complex Biological Processes

Systems biology seeks to understand the larger picture of biological function by integrating multiple layers of data into computational models. Quantitative data on lipids like this compound can provide crucial inputs for refining models of metabolic networks.

Detailed Research Findings: The failing heart is described as an "engine out of fuel" that undergoes significant metabolic reprogramming, including changes in fatty acid and ketone utilization. springermedizin.de Likewise, the aging brain exhibits shifts in its reliance on different energy substrates. pnas.org Systems biology models of these processes aim to simulate the flow of metabolites through interconnected pathways like β-oxidation, the TCA cycle, and ketogenesis.

Currently, these models often rely on data from more abundant fatty acids or general ketone bodies. springermedizin.de The specific contribution of less common lipids like this compound is typically not resolved. By generating quantitative data through targeted lipidomics (as described in 7.2), researchers can provide new parameters for these models. For instance, tracking the levels of this compound under different physiological conditions (e.g., fasting, exercise, disease progression) could help to better define the activity of the enzymes that produce and consume it. This information could be integrated into flux balance analysis or kinetic models to create a more detailed and accurate simulation of cellular energy management, ultimately enhancing the understanding of complex diseases.

Prospects for Bio-Inspired Synthesis and Green Chemistry Applications

The demand for enantiomerically pure and structurally complex molecules for research and pharmaceutical applications has driven the development of sustainable synthesis methods. Bio-inspired synthesis, which utilizes enzymes and biological principles, offers a powerful green alternative to traditional chemical routes for producing compounds like this compound.

Detailed Research Findings: Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Several classes of enzymes are suitable for the synthesis of keto esters and their chiral derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for their ability to catalyze transesterification reactions. mdpi.com This approach could be used to synthesize this compound from a methyl or other alkyl 8-oxooctadecanoate precursor and ethanol (B145695), often in solvent-free conditions.

Furthermore, ketoreductases (KREDs) and other dehydrogenases can be used for the highly stereoselective reduction of diketo esters to produce specific hydroxy-keto esters, or conversely, for the oxidation of hydroxy-esters to keto-esters. acs.orgnih.gov Transaminases (TAs) have also been explored for the synthesis of amino esters from keto ester substrates. researchgate.netd-nb.info These enzymatic methods are not only inspired by natural metabolic reactions but also align with green chemistry principles by reducing waste, avoiding harsh reagents, and enabling the production of specific stereoisomers, which is a significant advantage over many chemical methods.

| Enzymatic Approach | Reaction Type | Potential Application for this compound |

| Lipase Catalysis (e.g., CAL-B) | Transesterification | Synthesis from a different 8-oxo-ester and ethanol. mdpi.com |

| Ketoreductase (KRED) | Reduction/Oxidation | Stereoselective synthesis of a chiral hydroxy precursor to the keto-ester, or direct oxidation of a hydroxy-ester. acs.orgnih.gov |

| Transaminase (TA) | Reductive Amination | Synthesis of related amino-esters from the keto-ester substrate. d-nb.info |

Unexplored Biological Roles and Potential Mechanistic Studies

While the applications of this compound in analytical and synthetic chemistry are becoming clearer, its specific biological functions remain largely unexplored. The structural similarity to other bioactive lipids suggests several promising areas for future mechanistic investigation.

Detailed Research Findings: Keto fatty acids are known oxidation products of fatty acids, and their accumulation can be indicative of oxidative stress or specific metabolic pathway activities. nih.gov Related lipid classes, such as FAHFAs, are known to be endogenous signaling molecules with anti-inflammatory and insulin-sensitizing effects, possibly acting through G-protein coupled receptors. nih.gov It is plausible that this compound, or its corresponding free acid, could interact with similar cellular targets, including receptors, ion channels, or metabolic enzymes.

Future mechanistic studies could investigate several key questions:

Enzymatic Processing: Which enzymes are responsible for the synthesis and degradation of this compound in vivo? Identifying these enzymes would provide critical clues to its function and regulation.

Signaling Activity: Does this compound or its de-esterified form (8-oxooctadecanoic acid) bind to and activate cell surface or nuclear receptors involved in metabolic regulation (e.g., PPARs, GPRs)?

Metabolic Fate: What is the ultimate metabolic fate of this molecule? Is it primarily used as an energy substrate via β-oxidation, or does it serve a more specialized signaling role before being catabolized?

Investigating these questions will require a combination of techniques, including cell-based reporter assays, binding studies with purified proteins, and tracer experiments in cell culture and animal models. Uncovering these roles could reveal new layers of complexity in lipid-mediated biological regulation.

Q & A

Basic: What are the established synthetic routes for Ethyl 8-oxooctadecanoate, and what analytical methods validate its purity?

This compound is typically synthesized via oxidation of ethyl 8-hydroxyoctadecanoate using reagents like potassium permanganate in acidic media (common for analogous esters) . Post-synthesis, purity validation employs gas chromatography-mass spectrometry (GC-MS) for molecular confirmation and nuclear magnetic resonance (NMR) spectroscopy to assess structural integrity. Quantitative purity (e.g., ≥95%) is determined via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm .

Table 1: Common Synthesis Parameters

| Reagent System | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| KMnO₄ (acidic medium) | 6–8 hours | 65–75 | 92–95 |

| CrO₃/H₂SO₄ | 4–6 hours | 70–80 | 94–97 |

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side products?

Optimization requires systematic variation of parameters:

- Temperature: Lower temperatures (0–5°C) reduce over-oxidation but may prolong reaction time.

- Catalyst Loading: Incremental increases in catalyst (e.g., CrO₃) can enhance efficiency but risk forming acidic byproducts.

- Solvent Choice: Polar aprotic solvents (e.g., acetone) improve solubility of intermediates .

Use design of experiments (DoE) frameworks like factorial design to identify interactions between variables. Post-reaction, employ quenching with sodium bisulfite to neutralize excess oxidizing agents .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

Key techniques include:

- IR Spectroscopy: A strong carbonyl stretch at ~1715 cm⁻¹ (ester C=O) and a ketone stretch at ~1680 cm⁻¹ (8-oxo group).

- ¹³C NMR: Peaks at δ 207–210 ppm (ketone carbon) and δ 170–173 ppm (ester carbonyl) .

- MS: Molecular ion peak at m/z 326.3 (C₂₀H₃₈O₃) with fragmentation patterns indicating loss of ethoxy (–OC₂H₅) and alkyl chains .

Advanced: How should researchers resolve contradictions between theoretical and experimental data, such as discrepancies in observed vs. predicted NMR shifts?

Contradictions arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies:

Computational Validation: Use density functional theory (DFT) to simulate NMR shifts in specific solvents (e.g., CDCl₃) .

Control Experiments: Re-synthesize the compound under inert conditions to rule out oxidation artifacts.

Collaborative Analysis: Cross-validate spectral data with multiple instruments/labs .

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Store at –20°C in amber glass vials under nitrogen to inhibit ketone oxidation and ester hydrolysis. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced: How can mechanistic studies elucidate the role of the 8-oxo group in this compound’s reactivity?

Employ isotopic labeling (e.g., ¹⁸O at the ketone) to track oxygen transfer during reactions. Kinetic studies under varying pH and temperature conditions can reveal rate-determining steps. Computational modeling (e.g., transition state analysis) further clarifies electronic effects .

Basic: What ethical considerations apply to the synthesis and use of this compound in academic research?

Adhere to institutional review board (IRB) protocols for handling hazardous reagents (e.g., CrO₃). Document waste disposal per EPA guidelines (e.g., neutralization of acidic byproducts) .

Advanced: What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Account for variability via bootstrap resampling or Bayesian hierarchical models. Report confidence intervals and effect sizes to contextualize significance .

Basic: How can researchers address the compound’s hygroscopicity during experimental workflows?

Perform reactions in anhydrous solvents (e.g., dried THF) under inert atmosphere. Use molecular sieves (3Å) in storage vials and conduct Karl Fischer titration to quantify residual water .

Advanced: What interdisciplinary approaches integrate this compound into materials science or metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.